molecular formula C12H14O3 B8672765 3-[Hydroxy(phenyl)methyl]oxan-2-one CAS No. 113426-29-2

3-[Hydroxy(phenyl)methyl]oxan-2-one

Cat. No.: B8672765
CAS No.: 113426-29-2
M. Wt: 206.24 g/mol
InChI Key: XSSOCUFIZBXQBV-UHFFFAOYSA-N
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Description

3-[Hydroxy(phenyl)methyl]oxan-2-one is an organic compound with the molecular formula C12H14O3 . It features an oxan-2-one (dihydro-2H-pyran-2-one) ring structure substituted with a hydroxy(phenyl)methyl group. This specific molecular architecture may be of interest in various synthetic and phytochemical research areas. Please note that the specific biological activities, pharmacological applications, and detailed mechanism of action for this compound are not well-documented in the available scientific literature. Further investigation is needed to elucidate its potential research value and full physicochemical properties . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

113426-29-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-[hydroxy(phenyl)methyl]oxan-2-one

InChI

InChI=1S/C12H14O3/c13-11(9-5-2-1-3-6-9)10-7-4-8-15-12(10)14/h1-3,5-6,10-11,13H,4,7-8H2

InChI Key

XSSOCUFIZBXQBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)OC1)C(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

(3E)-3-[(Phenylamino)methylidene]oxan-2-one

  • Structure: Contains a phenylamino methylidene group at C3 instead of hydroxy(phenyl)methyl.
  • Properties :
    • LogP : -0.2 (indicating moderate hydrophilicity)
    • LogS : -0.9 (moderate aqueous solubility)
    • Molecular Weight : 219.25 g/mol
  • Toxicity: No hepatotoxicity, immunotoxicity, mutagenicity, or carcinogenicity observed .
  • Significance : Demonstrates favorable druglikeness and safety, serving as a benchmark for oxan-2-one derivatives in therapeutic applications.

Comparison: The target compound’s hydroxy(phenyl)methyl group may increase hydrophobicity (higher LogP) compared to the phenylamino derivative.

Cyclohexanone Derivatives

2-(Hydroxy(phenyl)methyl)cyclohexanone

  • Structure: Cyclohexanone core with hydroxy(phenyl)methyl at C2.
  • Properties :
    • Molecular Weight : 218.13 g/mol
    • PSA : 37.3 Ų (polar surface area) .
  • Significance: The cyclohexanone scaffold offers conformational flexibility but lacks the lactone’s metabolic stability.

Propanone Derivatives

1-Hydroxy-3-phenylpropan-2-one

  • Structure: Linear propanone with phenyl and hydroxyl groups.
  • Properties :
    • Molecular Formula : C9H10O2
    • Molecular Weight : 150.18 g/mol .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP LogS PSA (Ų)
3-[Hydroxy(phenyl)methyl]oxan-2-one* ~220 (estimated) ~0.5† ~-1.5† ~50†
(3E)-3-[(Phenylamino)methylidene]oxan-2-one 219.25 -0.2 -0.9 60.1
2-(Hydroxy(phenyl)methyl)cyclohexanone 218.13 Not reported Not reported 37.3
1-Hydroxy-3-phenylpropan-2-one 150.18 ~1.0† ~-2.0† 40.0†

*Estimated based on structural analogs; †Predicted using computational tools.

Key Observations :

  • The target compound’s lactone ring increases molecular weight and PSA compared to propanone derivatives, enhancing polar interactions.
  • LogP values suggest moderate lipophilicity, balancing membrane permeability and solubility.

Table 2: Toxicity Comparison

Compound Hepatotoxicity Immunotoxicity Mutagenicity Carcinogenicity
This compound* Not reported Not reported Not reported Not reported
(3E)-3-[(Phenylamino)methylidene]oxan-2-one Inactive Inactive Inactive Inactive
2-(Hydroxy(phenyl)methyl)cyclohexanone Not reported Not reported Not reported Not reported

*Hypothesized to be low-risk due to absence of toxicophores in analogs .

Q & A

How can the molecular structure of 3-[Hydroxy(phenyl)methyl]oxan-2-one be accurately determined using X-ray crystallography?

Category: Basic
Methodological Answer:
To determine the molecular structure, employ single-crystal X-ray diffraction (SC-XRD) coupled with refinement software like SHELXL . Key steps include:

  • Crystal Preparation: Grow high-quality crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures).
  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: Apply SHELXL for structure solution, utilizing direct methods for phase determination. Validate hydrogen bonding using Olex2 or WinGX .
  • Validation: Cross-check with spectroscopic data (NMR, IR) to confirm functional groups.

Table 1: Typical Crystallographic Parameters

ParameterValue
Space groupP2₁/c
Resolution range0.84–1.20 Å
R-factor< 0.05

What are the best practices for optimizing the synthesis of this compound to achieve high enantiomeric purity?

Category: Basic
Methodological Answer:
Optimize enantioselective synthesis using chiral catalysts (e.g., Jacobsen’s catalyst) and controlled reaction conditions:

  • Catalyst Loading: 5–10 mol% in dichloromethane at -20°C .
  • Workup: Purify via flash chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
  • Yield Enhancement: Use microwave-assisted synthesis (100°C, 30 min) to reduce side reactions.

Table 2: Reaction Optimization Comparison

ConditionYield (%)Enantiomeric Excess (%)
Room temperature4578
Microwave-assisted8295

How should researchers address contradictions between spectroscopic data (e.g., NMR, IR) and crystallographic results?

Category: Advanced
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. Mitigation strategies:

  • Dynamic NMR: Conduct variable-temperature NMR to detect conformational exchange.
  • DFT Calculations: Compare experimental IR spectra with computed vibrational modes (B3LYP/6-31G*) .
  • Multi-technique Validation: Use solid-state NMR to align with crystallographic data, resolving solution vs. solid-state discrepancies .

What computational methods are recommended for modeling the conformational flexibility of this compound in solution?

Category: Advanced
Methodological Answer:
Employ molecular dynamics (MD) simulations and density functional theory (DFT):

  • MD Setup: Use AMBER or GROMACS with explicit solvent models (water, DMSO).
  • DFT Optimization: Apply Gaussian09 at the M06-2X/cc-pVDZ level to map energy minima .
  • Free Energy Landscapes: Construct Ramachandran-like plots to identify dominant conformers.

Table 3: Key Computational Parameters

MethodConformers IdentifiedEnergy Barrier (kcal/mol)
MD (AMBER)42.1
DFT (M06-2X)31.8

What strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?

Category: Basic
Methodological Answer:
Conduct accelerated stability studies:

  • pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 72 hours. Monitor degradation via LC-MS .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Light Sensitivity: Expose to UV (254 nm) and quantify photodegradation products.

How can researchers design experiments to investigate the compound's hydrogen-bonding network in different solvent systems?

Category: Advanced
Methodological Answer:
Use crystallography and solvent-dependent NMR:

  • Co-crystallization: Grow crystals in DMSO, methanol, or acetonitrile to observe solvent-specific H-bonding .
  • NMR Titration: Add D₂O to DMSO-d₆ solutions and monitor OH proton shifts.
  • IR Spectroscopy: Compare carbonyl stretching frequencies in polar vs. non-polar solvents.

Table 4: Solvent-Dependent H-Bonding Patterns

SolventObserved H-Bonds (Å)
MethanolO–H···O (1.85)
DMSOO–H···S=O (2.10)

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